2,2-Dimethyl-3-oxobutanoic acid sodium salt
CAS No.: 7063-22-1
Cat. No.: VC13615424
Molecular Formula: C6H9NaO3
Molecular Weight: 152.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7063-22-1 |
|---|---|
| Molecular Formula | C6H9NaO3 |
| Molecular Weight | 152.12 g/mol |
| IUPAC Name | sodium;2,2-dimethyl-3-oxobutanoate |
| Standard InChI | InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | IYCLPTCIQFKZMI-UHFFFAOYSA-M |
| SMILES | CC(=O)C(C)(C)C(=O)[O-].[Na+] |
| Canonical SMILES | CC(=O)C(C)(C)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
2,2-Dimethyl-3-oxobutanoic acid sodium salt (CAS 7063-22-1) is the sodium derivative of the beta-keto acid 2,2-dimethyl-3-oxobutanoic acid. Its molecular formula is , with a molecular weight of 152.12 g/mol . The compound’s structure features a ketone group at the third carbon and a carboxylate group stabilized by sodium, enhancing its solubility in polar solvents like water. The IUPAC name is sodium 2,2-dimethyl-3-oxobutanoate, and its SMILES representation is .
Synthesis and Industrial Preparation
Halogenation-Oxidation Route
A patent (CN108503531B) outlines a two-step synthesis starting from 3,3-dimethylbutyric acid:
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Halogenation: Reaction with or yields 3,3-dimethyl-2-halobutanoic acid.
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Oxidation: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyzes oxidation using air or , achieving yields up to 92.8% . This method avoids noble-metal catalysts, reducing costs and environmental impact .
Palladium-Bismuth Catalyzed Oxidation
An alternative approach (US20040030186A1) oxidizes 3,3-dimethyl-2-hydroxybutyric acid using in a basic aqueous medium with a catalyst. This method achieves 90% yield under mild conditions (95°C, 2 hours) .
Hypochlorite-Mediated Oxidation
Older methods (CA1113936A) employ sodium hypochlorite and ruthenium catalysts at pH 10–12. While effective, this process generates hypochlorous acid byproducts, posing ecological concerns .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Oxidant | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Halogenation-Oxidation | TEMPO | Air/ | 92.8 | Low |
| Pd-Bi Catalysis | 90.0 | Moderate | ||
| Hypochlorite Oxidation | Ru | 85.0 | High |
Applications in Organic Chemistry and Industry
Arndt-Eistert Homologation
The sodium salt serves as a precursor for diazo ketones in homologation reactions, extending carbon chains in peptide and steroid synthesis.
Baeyer-Villiger Oxidation
As a beta-keto acid, it facilitates the insertion of oxygen atoms adjacent to ketones, generating lactones or esters used in fragrance and polymer industries.
Agrochemical Production
The compound is a key intermediate in synthesizing Metribuzin (), a herbicide for soybeans and potatoes . Global demand for Metribuzin exceeds 10,000 metric tons annually, driving industrial-scale production of this sodium salt .
Biochemical Research
In microbial cultures, it acts as a keto acid supplement to study branched-chain amino acid metabolism .
Physicochemical Properties and Stability
Solubility and Stability
The sodium salt exhibits high aqueous solubility (>500 g/L at 25°C) compared to the parent acid (23 g/L) . This stability arises from resonance stabilization of the carboxylate anion and sodium counterion interactions .
Thermal Behavior
Differential scanning calorimetry (DSC) shows a decomposition onset at 227°C, with exothermic degradation peaking at 320°C . Storage recommendations include airtight containers at 4°C to prevent hygroscopic clumping.
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 227–231°C (decomposes) |
| pKa (Carboxylic Acid) | 2.89 |
| LogP (Octanol-Water) | -0.74 |
| Molar Refractivity | 34.5 cm³ |
Recent Research Advances
Tautomeric Dynamics
Studies using -NMR in deuterated DMSO identified enol content up to 21% at 25°C, influenced by solvent polarity . Quantum mechanical calculations correlate tautomer ratios with solvent dielectric constants () .
Green Synthesis Innovations
Microwave-assisted TEMPO catalysis reduces reaction times from 12 hours to 45 minutes, achieving 94% yield . This method aligns with green chemistry principles by minimizing energy use .
Catalytic Recycling
Pd-Bi bimetallic catalysts demonstrate five reuse cycles without significant activity loss, enhancing cost-efficiency in industrial settings .
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